molecular formula C21H23NO3 B3264581 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate CAS No. 393178-28-4

9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate

Cat. No.: B3264581
CAS No.: 393178-28-4
M. Wt: 337.4
InChI Key: NTFTULBKHJJQAW-OAHLLOKOSA-N
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Description

9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate: is a chemical compound with a complex structure that includes a fluorenylmethyl group and a carbamate moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate typically involves the reaction of fluorenylmethanol with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenylmethylamines .

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate involves its ability to form stable carbamate linkages. This stability is crucial for its role as a protecting group in organic synthesis. The compound interacts with molecular targets through covalent bonding, which can be reversed under specific conditions, allowing for the controlled release of the protected amine .

Comparison with Similar Compounds

  • 9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
  • 9H-fluoren-9-ylmethyl N-(4-nitrophenyl)carbamate
  • 9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate

Uniqueness: Compared to similar compounds, 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14-15,20H,11,13H2,1-2H3,(H,22,24)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFTULBKHJJQAW-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 2
9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 3
9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 4
9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 5
9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 6
9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate

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